![molecular formula C12H12BrFN2O B1384679 1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole CAS No. 2007076-87-9](/img/structure/B1384679.png)
1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole
Overview
Description
The compound “1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The molecule also contains a bromo-fluorobenzyl group and an ethoxy group attached to the pyrazole ring .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve the reaction of a 3-bromo-5-fluorobenzyl halide with a 4-ethoxy-1H-pyrazole under suitable conditions .Molecular Structure Analysis
The molecular structure would consist of a pyrazole ring with the bromo-fluorobenzyl group and the ethoxy group attached at the 1 and 4 positions, respectively .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom in the bromo-fluorobenzyl group could be replaced by nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the bromine and fluorine atoms might make the compound relatively dense and polar .Scientific Research Applications
Synthesis and Structural Analysis
1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole is primarily utilized in the field of organic synthesis and structural analysis. Studies have demonstrated the compound's utility in synthesizing a range of derivatives, revealing its versatility as a precursor in chemical reactions.
Derivative Synthesis and Xanthine Oxidase Inhibition : The compound is used in the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives. These derivatives, obtained from ethyl 3-phenyl-1H-pyrazole-5-carboxylate, have shown potential in inhibiting xanthine oxidase, a key enzyme in purine metabolism, indicating potential medicinal applications (Qi et al., 2015).
Pyrazole Functionalization : The compound is involved in the sequential functionalization of pyrazole 1-oxides, leading to the creation of 3,4,5-trisubstituted 1-hydroxypyrazoles. This process involves regioselective metalation and transmetalation, highlighting its role in the synthesis of complex organic structures (Paulson et al., 2002).
Crystallographic and Conformational Analysis : Studies have focused on the crystallographic and conformational analysis of pyrazole derivatives, including 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Such analyses help in understanding the molecular structure and electronic properties of these compounds, which are crucial for their applications in various chemical reactions (Yang et al., 2021).
properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4-ethoxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c1-2-17-12-6-15-16(8-12)7-9-3-10(13)5-11(14)4-9/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVTXCZAIOAKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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